

SSR128129E ERK signaling modulation

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: SSR128129E

Cat. No.: S548012

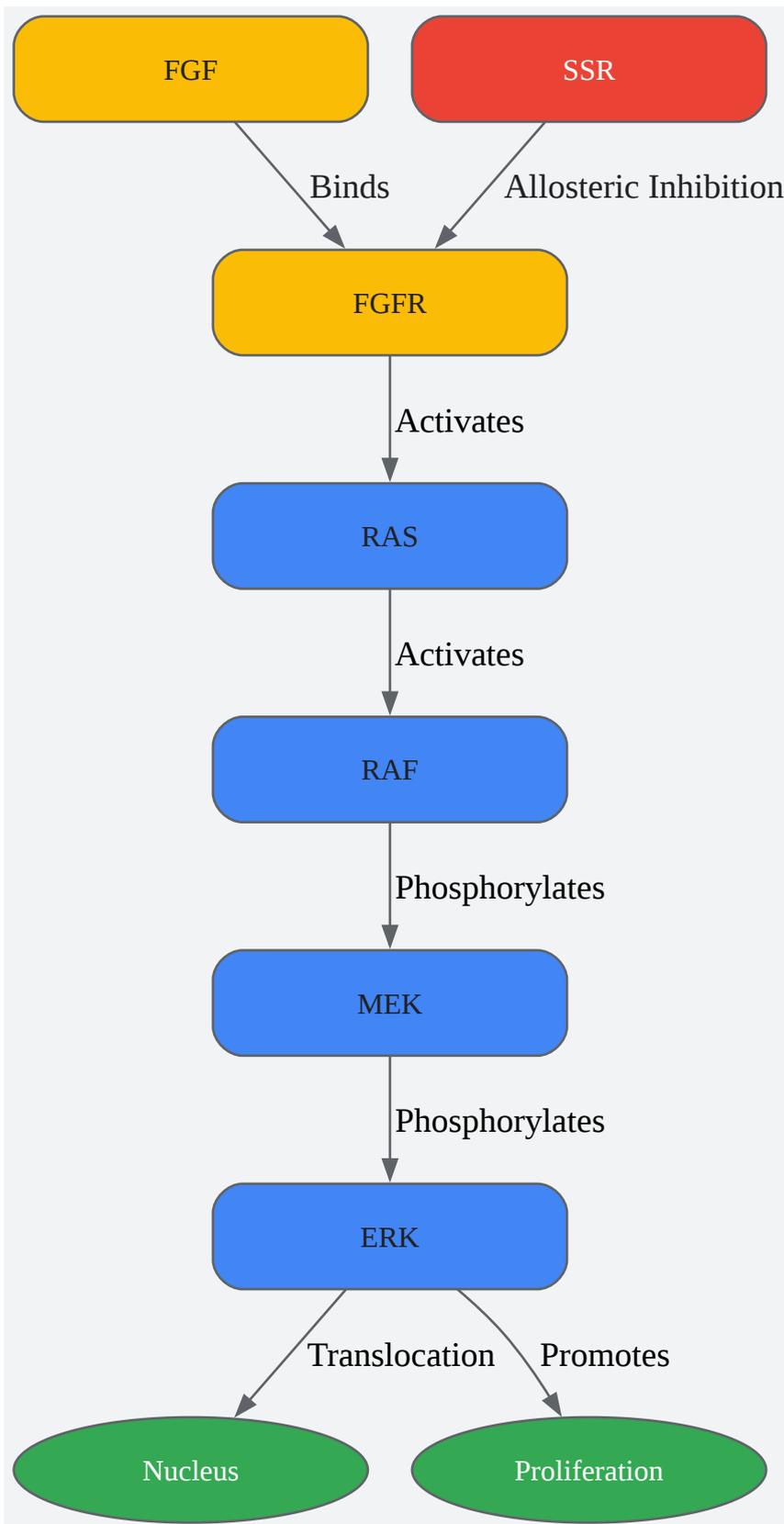
Get Quote

SSR128129E: Mechanism & Key Data

1. What is the core mechanism of action of SSR128129E? SSR128129E (SSR) is a small-molecule, **allosteric inhibitor** of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway [1] [2]. Its key characteristics are:

- **Extracellular Binding:** It binds to the extracellular domain of FGFR, unlike orthosteric inhibitors that compete with FGF for binding inside the cell [1] [2].
- **Allosteric Inhibition:** Its binding induces a conformational change in the receptor, which inhibits downstream FGF-induced signaling and FGFR internalization without blocking FGF binding itself [1].
- **Multi-FGFR Inhibition:** It inhibits signaling mediated by FGFR1, FGFR2, FGFR3, and FGFR4 [3].
- **Downstream Effect on ERK:** The FGFR signaling pathway activates the MAPK/ERK cascade. By inhibiting FGFR, **SSR128129E** ultimately suppresses ERK signaling, a pathway critical for cell growth and differentiation [4] [5].

The following diagram illustrates this allosteric inhibition mechanism and the downstream impact on ERK signaling.



[Click to download full resolution via product page](#)

2. What are the key quantitative data for SSR128129E? The table below summarizes crucial quantitative data for planning your experiments.

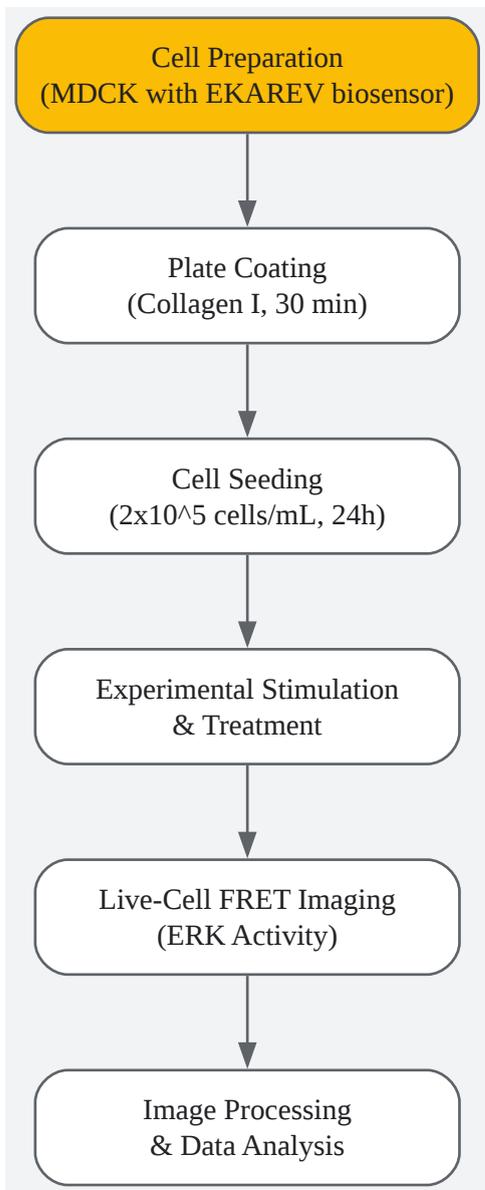
Parameter	Value	Details / Context
Target & IC ₅₀	FGFR1, 1.9 μM [3]	Inhibits FGFR1; also active against FGFR2, FGFR3, FGFR4 [3].
In Vitro IC ₅₀	15.2 - 31 nM [3]	15.2 nM (FGF2-induced migration); 31 nM (FGF2-induced proliferation) in endothelial cells.
In Vivo Dosage	30 mg/kg [4] [3]	Effective oral dose in mouse models for inhibiting tumor growth, metastasis, and fat accumulation.
Solubility	69 mg/mL (199.24 mM) in DMSO [3]	Use fresh DMSO. Poor solubility in water (1 mg/mL) and ethanol (insoluble).

Experimental Guide & Troubleshooting

3. What is a typical in vivo protocol for investigating fat metabolism? A study investigating the effect of SSR on fat accumulation used the following methodology [4]:

- **Subjects:** Three-week-old male mice.
- **Administration:** Daily intragastric administration (30 mg/kg/day) for 5 weeks.
- **Control Group:** PBS was administered to the control group.
- **Key Analyses:**
 - **Body Weight:** Tracked throughout the study.
 - **Fat Content:** Measured post-study.
 - **Tissue Analysis:** White and brown adipose tissues were analyzed histologically and molecularly to assess adipogenesis and thermogenic capability.

4. How can I monitor ERK activity in my cell models? While the search results do not provide a protocol specifically for use with SSR, a detailed method for live-cell imaging of ERK activity is available and can be adapted [6]. The workflow below outlines the core steps, and you can find the full detailed protocol in the search results [6].



[Click to download full resolution via product page](#)

Key Protocol Details [6]:

- **Biosensor:** The protocol uses MDCK epithelial cells stably expressing the **EKAREV-NLS FRET** biosensor, which is maintained with blasticidin.
- **Imaging Setup:** Cells are seeded on collagen I-coated, glass-bottom black-wall plates to form a confluent monolayer and prevent photobleaching.
- **Critical Steps:** The protocol emphasizes achieving a single-cell suspension during passaging and a uniform, confluent monolayer at the time of imaging for reproducible results.

5. Frequently Asked Troubleshooting Questions

- **Q: My SSR128129E solution has precipitated. How can I resolve this?**
 - **A:** SSR has poor solubility in aqueous solutions. Ensure you first prepare a concentrated stock in fresh, anhydrous DMSO. For in vitro work, dilute this stock into your culture medium with vigorous vortexing. For in vivo studies, follow validated formulations, such as using 5% DMSO, 40% PEG300, 5% Tween-80, and 50% ddH₂O to create a clear solution [3].
- **Q: I confirmed FGFR inhibition, but why do I not see a strong decrease in pERK in my western blot?**
 - **A:** ERK phosphorylation is highly dynamic. The timing of your cell lysis after stimulation is critical. Research shows that pERK levels correlate most strongly with ERK activity only in the minutes to hour before fixation [7]. Consider performing a time-course experiment. Alternatively, measure downstream effector proteins like **Fra-1** or **pRb**, which act as longer-term integrators of ERK activity and may provide a more stable readout [7].
- **Q: The anti-adipogenic effect of SSR is clear, but its effect on thermogenesis is confusing. Why?**
 - **A:** This is an observed experimental finding. The 2022 study on fat metabolism reported that SSR **reduced** the thermogenic capability of both brown and white fat, contrary to what might be expected with reduced fat mass. The authors explicitly state that "the influence of SSR on thermogenesis in humans should be further investigated" [4]. This indicates a complex biology where the compound's primary effect is through suppressing adipogenesis rather than enhancing energy expenditure.

Important Technical Notes

- **Allosteric Mechanism:** Remember the allosteric nature of SSR. Its inhibition may not be overcome by simply increasing FGF ligand concentration, and it may exhibit ceiling effects or signaling bias [1] [2].
- **Formulation is Key:** The success of in vivo experiments heavily relies on using the correct formulation for oral administration to ensure proper absorption and bioavailability [3].
- **ERK Dynamics:** When analyzing ERK signaling, consider its dynamic, non-linear nature. Using a combination of markers (e.g., pERK for immediate activity, Fra-1 for sustained activity) can provide a more complete picture of pathway history [7].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Molecular mechanism of SSR128129E, an extracellularly ... [pubmed.ncbi.nlm.nih.gov]
2. Inhibition of Tumor Angiogenesis and Growth by a Small- ... [sciencedirect.com]
3. SSR128129E | FGFR inhibitor | Mechanism | Concentration [selleckchem.com]
4. The fibroblast growth factor receptor antagonist SSR inhibits... 128129 E [pubmed.ncbi.nlm.nih.gov]
5. MAPK/Erk in Growth and Differentiation [cellsignal.com]
6. Protocol for characterizing cell motility and extracellular ... [pmc.ncbi.nlm.nih.gov]
7. Deciphering the history of ERK activity from fixed-cell ... [nature.com]

To cite this document: Smolecule. [SSR128129E ERK signaling modulation]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548012#ssr128129e-erk-signaling-modulation>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com